molecular formula C6H6N2 B6253226 4-ethynyl-1-methyl-1H-imidazole CAS No. 55384-94-6

4-ethynyl-1-methyl-1H-imidazole

Cat. No.: B6253226
CAS No.: 55384-94-6
M. Wt: 106.13 g/mol
InChI Key: KHQAFOOAJHOTDD-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with an ethynyl group at the fourth position and a methyl group at the first position. Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient formation of the imidazole ring.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can produce a wide range of substituted imidazoles.

Scientific Research Applications

4-Ethynyl-1-methyl-1H-imidazole has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethynyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The imidazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding pocket of the target protein .

Comparison with Similar Compounds

Uniqueness: 4-Ethynyl-1-methyl-1H-imidazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with molecular targets. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

55384-94-6

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

4-ethynyl-1-methylimidazole

InChI

InChI=1S/C6H6N2/c1-3-6-4-8(2)5-7-6/h1,4-5H,2H3

InChI Key

KHQAFOOAJHOTDD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C#C

Purity

95

Origin of Product

United States

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